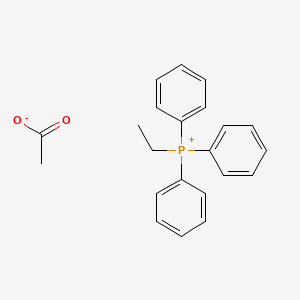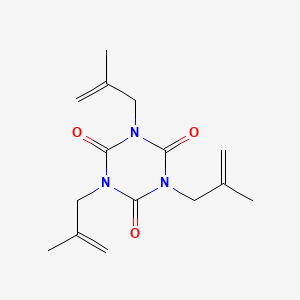
Trimethylallyl isocyanurate
Übersicht
Beschreibung
Trimethylallyl isocyanurate is a type of isocyanurate, which are cyclic trimers of isocyanate molecules . They are generally known as highly thermostable compounds . The thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms .
Synthesis Analysis
The cyclotrimerization processes of isocyanates are highly exothermic . The enthalpy change for the cyclotrimerization of methyl isocyanate into trimethyl isocyanurate was estimated to be 66.4 kcal mol .Molecular Structure Analysis
Trimethylallyl isocyanurate contains a total of 42 bonds, including 21 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 double bonds, 1 six-membered ring, 3 urea (-thio) derivatives, and 3 imides (-thio) .Chemical Reactions Analysis
The cyclotrimerization processes of isocyanates are highly exothermic . Additional negative cyclotrimerization enthalpy changes were observed for n-alkyl-substituted isocyanates . This trend was enhanced with an extension of n-alkyl chains .Physical And Chemical Properties Analysis
Isocyanurates are known as highly thermally and mechanically stable frameworks . By incorporating isocyanurate frameworks into polymer networks, the physical properties of the polymers will be improved .Wissenschaftliche Forschungsanwendungen
Application in Polymer Networks
Scientific Field
Material Science
Summary of the Application
Trimethallyl isocyanurate is known for its high thermal and mechanical stability. It is used in polymer networks to improve their physical properties. Specifically, it is a key component in rigid polyurethane foams .
Methods of Application
The isocyanurate frameworks are incorporated into polymer networks to enhance their properties. This is achieved through the cyclotrimerization of isocyanate molecules, which is a rapid, economical, and atom-efficient route to isocyanurates .
Results or Outcomes
The incorporation of isocyanurate frameworks into polymer networks results in improved physical properties of the polymers. They are used in a variety of industrial applications, such as elastomers, sealants, coatings, and insulation boards .
Application in Wastewater Treatment
Scientific Field
Environmental Science
Summary of the Application
Trimethallyl isocyanurate has been used in wastewater treatment as a refractory organic compound due to its significant production capability and negative environmental impact .
Methods of Application
An O3/UV process is applied for the degradation of trimethallyl isocyanurate. This process is more effective than an independent O3 process .
Results or Outcomes
The O3/UV process resulted in a 70% mineralization rate, which was much higher than that of the independent O3 process (9%) in 30 min. Also, 99% of trimethallyl isocyanurate could be degraded in 5 min during both processes .
Application in Pharmaceuticals
Scientific Field
Pharmaceuticals
Summary of the Application
While specific applications of trimethallyl isocyanurate in pharmaceuticals are not explicitly mentioned, isocyanurates in general have been noted for their diverse range of applications, including in medicines .
Methods of Application
The methods of application in pharmaceuticals would depend on the specific use case and would require further research.
Results or Outcomes
The outcomes would also depend on the specific use case and would require further research.
Application in Chemical Synthesis
Scientific Field
Chemical Synthesis
Summary of the Application
Trimethallyl isocyanurate plays a role in the polymerization behavior of triallyl isocyanurate, particularly focusing on the steric effect caused by the bulky isocyanurate side groups .
Methods of Application
The polymerization and copolymerization of trimethallyl isocyanurate and trimethallyl cyanurate are studied, with a focus on the steric effect on the reactivity of the growing polymer radical .
Results or Outcomes
The study found that the primary chain length of the triallyl isocyanurate polymer is quite high compared with the polymerization of its isomer triallyl cyanurate .
Application in Flame Retardants
Summary of the Application
Isocyanurates, including trimethallyl isocyanurate, are known for their high thermal and mechanical stability, which makes them key components in flame retardants .
Methods of Application
Isocyanurate frameworks are incorporated into materials to enhance their flame retardant properties .
Results or Outcomes
The incorporation of isocyanurate frameworks into materials results in improved flame retardant properties .
Application in Insulation Materials
Scientific Field
Construction and Building Materials
Summary of the Application
Trimethallyl isocyanurate, as part of the isocyanurate family, is a key component in rigid polyurethane foams, which are used in a variety of industrial applications, including insulation boards .
Methods of Application
Isocyanurate frameworks are incorporated into insulation materials to enhance their thermal and mechanical stability .
Results or Outcomes
The incorporation of isocyanurate frameworks into insulation materials results in improved thermal and mechanical stability, making them suitable for use in various industrial applications .
Safety And Hazards
Trimethylallyl isocyanurate can be harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Trimethylallyl isocyanurate has been used as an efficient electrolyte additive for layered oxide cathode material-based lithium-ion batteries with improved stability under high voltage . Due to its specific function, the additive can be used in high energy density and high voltage lithium-ion battery systems .
Eigenschaften
IUPAC Name |
1,3,5-tris(2-methylprop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)7-16-13(19)17(8-11(3)4)15(21)18(14(16)20)9-12(5)6/h1,3,5,7-9H2,2,4,6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJPKEMZYOAIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)N(C(=O)N(C1=O)CC(=C)C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212103 | |
| Record name | Trimethylallyl isocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylallyl isocyanurate | |
CAS RN |
6291-95-8 | |
| Record name | Trimethallyl isocyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylallyl isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6291-95-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6291-95-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethylallyl isocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tris(2-methyl-2-propenyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-methyl-2-propen-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLALLYL ISOCYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MLN0C258T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



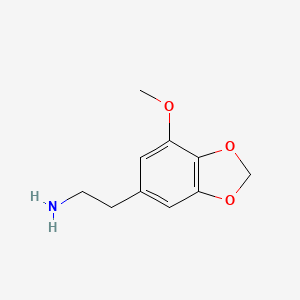
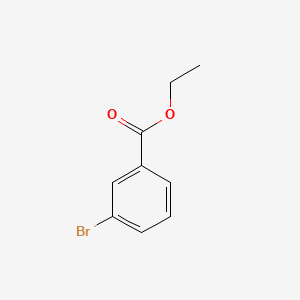
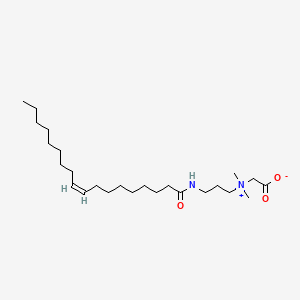
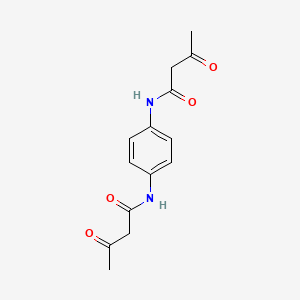


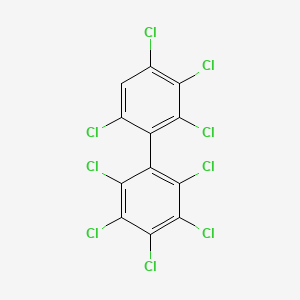
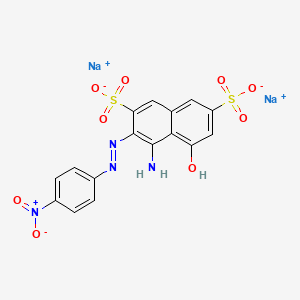
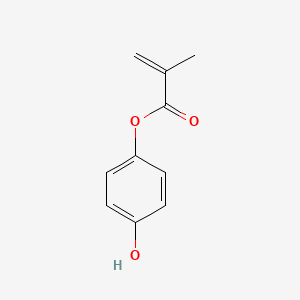
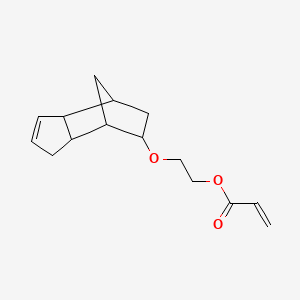
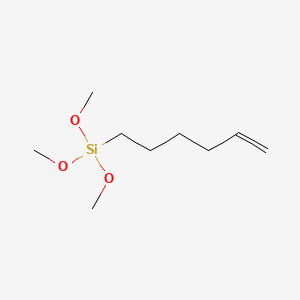
![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1584798.png)
